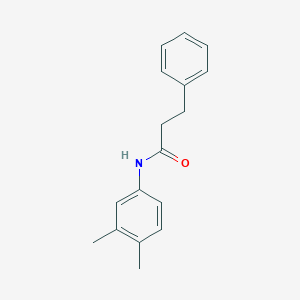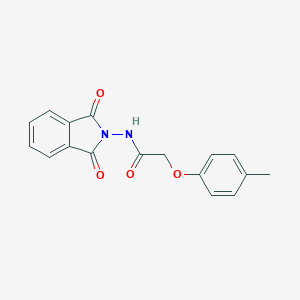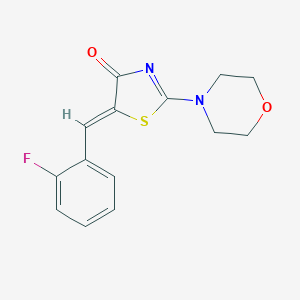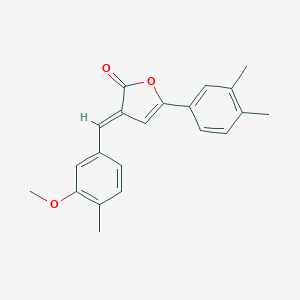
N-(6-甲基-1,3-苯并噻唑-2-基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抑制 ITK 激酶用于治疗过敏性哮喘
该化合物 N-(6-甲基-1,3-苯并噻唑-2-基)环丙烷甲酰胺 已被研究用于其抑制非受体酪氨酸激酶 ITK 的潜力,ITK 是 T 细胞受体信号转导级联的一部分。 这种抑制可能代表治疗过敏性哮喘的一种新方法,因为 ITK 在 T 细胞活化和与哮喘相关的炎症反应中起着重要作用 .
肌肉松弛活性
该化合物另一个应用与其肌肉松弛特性有关。具体而言,2-氨基-6-甲基苯并噻唑,其结构与我们感兴趣的化合物相关,已被研究用于其抗破伤风活性。 这表明像 N-(6-甲基-1,3-苯并噻唑-2-基)环丙烷甲酰胺 这样的衍生物也可以探索用于类似的神经肌肉应用 .
化学合成和药理学研究
该化合物可从各种供应商处获得,以满足科学研究需求,表明其在化学合成和药理学研究中的应用。 它在合成具有多种生物活性的更复杂分子中用作构建模块 .
衍生物的合成用于药理学评价
苯并噻唑的结构单元常用于合成具有药理活性的衍生物。 例如,已对合成 N-(6-氯苯并[d]噻唑-2-基)-5-取代苯基-1,3,4-恶二唑-2-胺进行了研究,这表明我们的化合物也可以用作创建新治疗剂的前体或中间体 .
作用机制
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target theDprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of anti-tubercular activity, these compounds may inhibit the DprE1 enzyme, thereby hindering the survival of M. tuberculosis .
Result of Action
Benzothiazole derivatives have been reported to exhibit inhibitory effects againstM. tuberculosis, suggesting that they may lead to the death of these bacteria .
属性
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-2-5-9-10(6-7)16-12(13-9)14-11(15)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAAFFCTEWXZHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(benzylsulfanyl)-N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide](/img/structure/B415422.png)
![3-chloro-N-[3-(N-{[(2-chlorobenzyl)sulfanyl]acetyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B415426.png)
![N-[4-(N-{[(2-chlorobenzyl)sulfanyl]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B415427.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-cyclooctylideneacetohydrazide](/img/structure/B415429.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-cycloheptylidenepropanohydrazide](/img/structure/B415433.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,2-dihydro-5-acenaphthylenylmethylene)propanohydrazide](/img/structure/B415435.png)


![2-[(2-bromobenzyl)sulfanyl]-N'-(4-isobutoxybenzylidene)acetohydrazide](/img/structure/B415441.png)





